molecular formula C16H20F3N3OS B15153957 N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}butanamide

N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}butanamide

Cat. No.: B15153957
M. Wt: 359.4 g/mol
InChI Key: RBLAQSWBLNKNND-UHFFFAOYSA-N
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Description

N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}butanamide is a complex organic compound featuring a pyrrolidine ring, a trifluoromethyl group, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}butanamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of 2-(trifluoromethyl)aniline with pyrrolidine under specific conditions to form the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to increase reaction efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs with different functional groups .

Scientific Research Applications

N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}butanamide involves its interaction with specific molecular targets within biological systems. The pyrrolidine ring and trifluoromethyl group contribute to its binding affinity and selectivity for these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and trifluoromethyl-substituted phenyl compounds. Examples include:

Uniqueness

N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, while the pyrrolidine ring contributes to its three-dimensional structure and binding interactions .

Properties

Molecular Formula

C16H20F3N3OS

Molecular Weight

359.4 g/mol

IUPAC Name

N-[[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]carbamothioyl]butanamide

InChI

InChI=1S/C16H20F3N3OS/c1-2-5-14(23)21-15(24)20-12-10-11(16(17,18)19)6-7-13(12)22-8-3-4-9-22/h6-7,10H,2-5,8-9H2,1H3,(H2,20,21,23,24)

InChI Key

RBLAQSWBLNKNND-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(=S)NC1=C(C=CC(=C1)C(F)(F)F)N2CCCC2

Origin of Product

United States

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